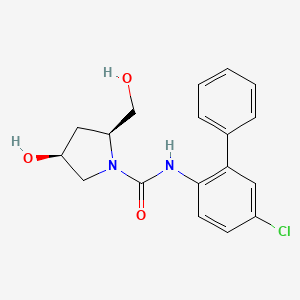![molecular formula C18H22N2O3S B6624114 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is a chemical compound that belongs to the family of benzamide derivatives. It has been found to possess unique biochemical and physiological properties that make it a promising candidate for scientific research applications.
科学的研究の応用
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide has been found to have various scientific research applications. It has been used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. It has also been used as a tool to study the mechanism of action of certain enzymes and proteins.
作用機序
The mechanism of action of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and inflammation. It has also been found to modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have antioxidant properties and protect against oxidative stress.
実験室実験の利点と制限
The advantages of using 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide in lab experiments include its unique biochemical and physiological properties, its ability to inhibit the activity of certain enzymes and proteins, and its potential as a tool to study the mechanism of action of certain enzymes and proteins. The limitations of using 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide. These include:
1. Further studies to understand its mechanism of action and identify new targets for drug development.
2. Development of new drugs based on the structure of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide for the treatment of cancer, inflammation, and other diseases.
3. Studies to investigate its potential as a tool to study the mechanism of action of certain enzymes and proteins.
4. Investigation of its potential as an antioxidant and its ability to protect against oxidative stress.
Conclusion:
In conclusion, 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is a promising compound with unique biochemical and physiological properties. Its potential as a tool for scientific research and drug development makes it an interesting topic for further investigation. Further studies are needed to fully understand its mechanism of action and identify new targets for drug development.
合成法
The synthesis of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide involves the reaction of 4-[(4-ethylsulfonylphenyl)amino]methylbenzoic acid with N-methyl-N-(trimethylsilyl)acetamide in the presence of a catalyst. This reaction leads to the formation of the desired product, which can be purified by column chromatography.
特性
IUPAC Name |
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-24(22,23)17-11-9-16(10-12-17)20(3)13-14-5-7-15(8-6-14)18(21)19-2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLQYRVCDYMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)



![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-methylpyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624139.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![[(3S,4R)-1-(6-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624149.png)